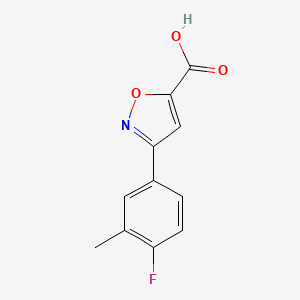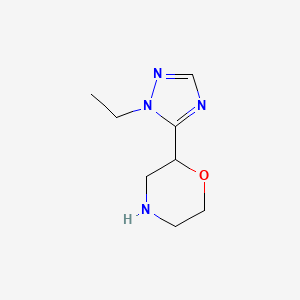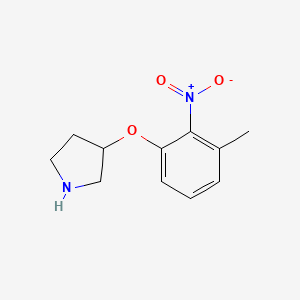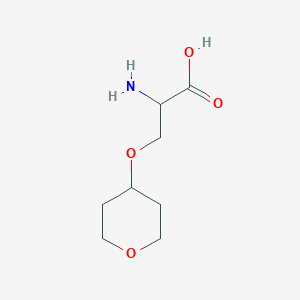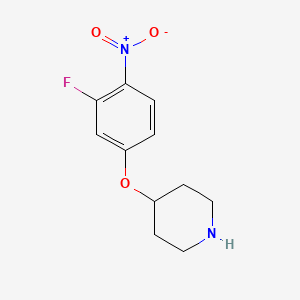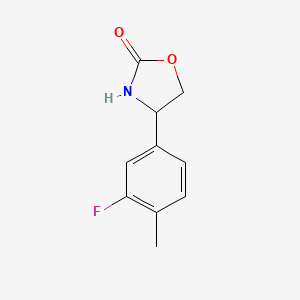
4-(3-Formylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Formylphenyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This particular compound features a formyl group (–CHO) attached to the benzene ring, making it a versatile intermediate in organic synthesis and various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Formylphenyl)benzamide typically involves the direct condensation of 3-formylbenzoic acid with aniline or its derivatives. This reaction can be catalyzed by various agents, including Lewis acids like zinc chloride or aluminum chloride, under mild to moderate temperatures. Ultrasonic irradiation can also be employed to enhance the reaction efficiency .
Industrial Production Methods: In industrial settings, the production of benzamides, including this compound, often utilizes high-throughput methods such as continuous flow reactors. These methods ensure consistent product quality and yield. The use of eco-friendly catalysts and solvents is also emphasized to align with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Formylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Oxidation: 4-(3-Carboxyphenyl)benzamide.
Reduction: 4-(3-Hydroxyphenyl)benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(3-Formylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Formylphenyl)benzamide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cell walls by interfering with peptidoglycan synthesis. In terms of antioxidant activity, it scavenges free radicals and chelates metal ions, thereby preventing oxidative damage .
Comparación Con Compuestos Similares
- 2,4-Dichloro-N-(3-formylphenyl)benzamide
- 3-Acetoxy-2-methylbenzamide
- 2,3-Dimethoxybenzamide
Comparison: 4-(3-Formylphenyl)benzamide is unique due to its specific formyl group positioning, which imparts distinct reactivity and biological activity. Compared to its analogs, it may exhibit different levels of antimicrobial and antioxidant activities, making it a valuable compound for targeted applications .
Propiedades
Fórmula molecular |
C14H11NO2 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
4-(3-formylphenyl)benzamide |
InChI |
InChI=1S/C14H11NO2/c15-14(17)12-6-4-11(5-7-12)13-3-1-2-10(8-13)9-16/h1-9H,(H2,15,17) |
Clave InChI |
SIWNDHKBJYKGTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Bromobutyl)benzo[d]thiazole](/img/no-structure.png)

![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
